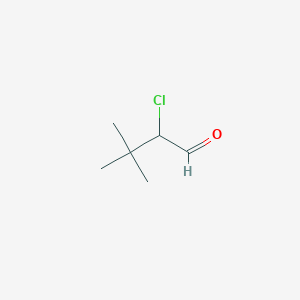

2-Chloro-3,3-dimethylbutanal

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

13422-65-6 |

|---|---|

Molecular Formula |

C6H11ClO |

Molecular Weight |

134.6 g/mol |

IUPAC Name |

2-chloro-3,3-dimethylbutanal |

InChI |

InChI=1S/C6H11ClO/c1-6(2,3)5(7)4-8/h4-5H,1-3H3 |

InChI Key |

XUOMQVSEWBWEBA-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(C=O)Cl |

Canonical SMILES |

CC(C)(C)C(C=O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Chloro 3,3 Dimethylbutanal

Organocatalytic Asymmetric α-Chlorination of Aldehydes

The direct, enantioselective organocatalytic α-chlorination of aldehydes has emerged as a powerful strategy for producing optically active α-chloroaldehydes. organic-chemistry.orgorganic-chemistry.org This approach utilizes small organic molecules as catalysts, offering an alternative to traditional metal-based systems. scispace.com

Enantioselective Synthesis via N-Chlorosuccinimide (NCS) and Chiral Amine Catalysts

A prominent method for the enantioselective α-chlorination of aldehydes involves the use of N-chlorosuccinimide (NCS) as the chlorine source in the presence of chiral amine catalysts. organic-chemistry.org Research has demonstrated that catalysts such as L-proline amide and (2R,5R)-diphenylpyrrolidine can effectively facilitate this transformation for a variety of aldehydes, yielding α-chloroaldehydes in very good yields and high enantioselectivities. organic-chemistry.orgorganic-chemistry.org

For instance, the use of imidazolidinone catalysts has been shown to mediate the halogenation of a wide range of aldehyde substrates with a perchlorinated quinone serving as the electrophilic chlorinating agent. nih.gov Another study highlighted (2R,5R)-diphenylpyrrolidine as a highly effective catalyst, achieving up to 94% enantiomeric excess (ee) and high yields. organic-chemistry.org The choice of solvent can also significantly impact the reaction's outcome, with dichloroethane and acetone (B3395972) being identified as effective solvents in different systems. organic-chemistry.orgorganic-chemistry.org

A fluorous (S)-pyrrolidine-thiourea bifunctional organocatalyst has also been developed for the direct α-chlorination of aldehydes with NCS. scispace.com This catalyst demonstrates good activity and enantioselectivity and can be recovered and reused, offering a more sustainable approach. scispace.com

The following table summarizes the results of the organocatalytic α-chlorination of various aldehydes using different chiral amine catalysts and NCS.

Table 1: Enantioselective Organocatalytic α-Chlorination of Aldehydes with NCS

| Aldehyde | Catalyst | Solvent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Octanal (B89490) | Imidazolidinone | Acetone | 91 | 92 | organic-chemistry.org |

| Various | (2R,5R)-diphenylpyrrolidine | Dichloroethane | High | up to 94 | organic-chemistry.org |

| Hydrocinnamaldehyde | Fluorous (S)-pyrrolidine-thiourea | Dichloromethane (B109758) | Excellent | 85 | scispace.com |

Mechanistic Investigations of Organocatalytic α-Chlorination Pathways

The mechanism of organocatalytic α-chlorination of aldehydes has been a subject of detailed investigation to understand the factors governing stereocontrol. nih.govchemrxiv.org The reaction is understood to proceed through the formation of an enamine intermediate from the aldehyde and the chiral amine catalyst. lookchem.com This enamine then reacts with the electrophilic chlorine source. lookchem.com

Further mechanistic studies have revealed that the final enantioselectivity can be eroded by pathways involving neutral diastereotopic downstream intermediates. nih.govacs.org The facial selectivity of the initial chlorination of the enamine is often very high, but subsequent equilibria with diastereomeric 1,2-aminal adducts can diminish the enantiomeric excess of the final product. nih.govacs.org

Researchers have sought to control these pathways to improve reaction outcomes. By tuning the reactivity of the chlorinating reagent, it is possible to suppress the accumulation of rate-limiting off-cycle intermediates, leading to a more efficient and highly enantioselective catalytic system. nih.govlookchem.com Another approach involves using solvents like hexafluoroisopropanol (HFIP) to shift the reaction pathway towards charged intermediates, which can lead to improved yields and enantioselectivities with lower catalyst loadings and at more convenient temperatures. nih.govresearchgate.net

A comprehensive analysis combining NMR studies, mass spectrometry, and DFT calculations has been undertaken to resolve fundamental questions about the role of resting state intermediates and the origin of enantioselectivity. chemrxiv.org

Optimization of Reaction Conditions for Stereocontrol and Yield

Optimizing reaction conditions is crucial for achieving high stereocontrol and yield in the organocatalytic α-chlorination of aldehydes. Key parameters that are often tuned include the choice of catalyst, chlorinating agent, solvent, temperature, and reaction time. organic-chemistry.orgorganic-chemistry.orgnih.gov

The selection of the chiral amine catalyst is paramount. While early studies utilized proline and its derivatives, more sophisticated catalysts like diarylprolinol silyl (B83357) ethers and imidazolidinones have been developed to provide higher levels of stereoselectivity. organic-chemistry.orgorganic-chemistry.org For example, the Jørgensen-Hayashi type catalysts have been studied, and their interaction with the chlorinating agent can lead to deactivation pathways that need to be considered. acs.org

The nature of the chlorinating agent also plays a significant role. While NCS is commonly used, other reagents such as perchlorinated quinones have been employed to achieve high enantioselectivity. organic-chemistry.orgnih.gov The reactivity of the chlorinating agent can influence the formation of off-cycle intermediates. nih.gov

Solvent choice has a pronounced effect on both yield and enantioselectivity. scispace.com For instance, in one study, acetone was found to be the optimal solvent for the chlorination of octanal using an imidazolidinone catalyst. organic-chemistry.org In another system using (2R,5R)-diphenylpyrrolidine, dichloroethane proved to be the most effective. organic-chemistry.org The use of hexafluoroisopropanol (HFIP) has been shown to fundamentally alter the reaction mechanism, leading to more efficient and selective reactions. nih.gov

Temperature and reaction time are also critical. Many of these reactions are performed at low temperatures (e.g., -30 °C to 0 °C) to enhance stereoselectivity. organic-chemistry.orgscispace.com The slow addition of the chlorinating agent can also be beneficial in some cases to maintain a low concentration of reactive intermediates and suppress side reactions. acs.org

The following table provides examples of optimized reaction conditions for the α-chlorination of aldehydes.

Table 2: Optimized Conditions for Enantioselective α-Chlorination

| Catalyst | Chlorinating Agent | Solvent | Temperature (°C) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| Imidazolidinone | Perchlorinated quinone | Acetone | -30 | 91 | 92 | organic-chemistry.org |

| (2R,5R)-diphenylpyrrolidine | NCS | Dichloroethane | 0 to RT | High | up to 94 | organic-chemistry.orgscispace.com |

| Jørgensen-Hayashi catalyst | N-chlorophthalimide (NCP) | HFIP | 0 | 85 | 99:1 | nih.govacs.org |

Scope and Limitations of Catalytic Asymmetric Chlorination for Sterically Hindered Aldehydes

The organocatalytic asymmetric α-chlorination has been successfully applied to a diverse range of aldehyde substrates. organic-chemistry.orgorganic-chemistry.org However, sterically hindered aldehydes, such as 3,3-dimethylbutanal, can present a challenge. While the reaction sequence has been explored for α-selenyl aldehydes derived from 3,3-dimethylbutanal, the instability and volatility of the corresponding α-chloroaldehydes posed difficulties, leading researchers to favor the α-selenyl systems in that particular study. nih.gov

Despite these challenges, there are reports of the successful enantioselective α-chlorination of 3,3-dimethylbutanal. One procedure using (2R,5R)-diphenylpyrrolidine as the catalyst and NCS as the chlorinating agent in dichloromethane at 0°C to room temperature afforded 2-chloro-3,3-dimethylbutanal. scispace.com The enantiomeric excess was determined by gas chromatography. scispace.com

Quantum mechanical calculations have been used to study the α-fluorination of 3,3-dimethylbutanal, providing insights into the transition states that could be relevant to understanding the chlorination of this sterically demanding substrate. nih.govacs.org These studies help to rationalize the observed stereoselectivities and can guide the design of more effective catalysts for such challenging transformations. nih.govacs.org

Alternative α-Halogenation Strategies for Aldehydes

Beyond organocatalysis, other methods have been developed for the α-halogenation of aldehydes.

Direct Conversion from Primary Alcohols Utilizing Specific Halogenating Agents

A highly efficient and practical method involves the direct conversion of primary alcohols into α-chloroaldehydes using trichloroisocyanuric acid (TCCA). organic-chemistry.orgacs.orgresearchgate.net In this one-pot process, TCCA serves as both the stoichiometric oxidant and the α-halogenating reagent. organic-chemistry.orgorganic-chemistry.orgacs.org For the conversion of primary alcohols to α-chloroaldehydes, the addition of a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) is necessary. organic-chemistry.orgorganic-chemistry.orgacs.org This method is attractive due to its operational simplicity, cost-effectiveness, and the use of a safe and widely available reagent in TCCA. organic-chemistry.orgacs.org The reaction avoids the need to isolate the intermediate aldehyde, which can often be unstable. nih.gov

Under optimized conditions, various primary alcohols have been successfully converted to their corresponding α-chloroaldehydes in good to excellent yields (80-96%). acs.org This methodology has also been extended to the solvent-free synthesis of α-chloroacetals directly from primary alcohols, again using TEMPO and TCCA. nih.gov

The following table details the direct conversion of primary alcohols to α-chloroaldehydes.

Table 3: Direct Conversion of Primary Alcohols to α-Chloro Aldehydes using TCCA/TEMPO

| Primary Alcohol | Yield of α-Chloro Aldehyde (%) | Reference |

|---|---|---|

| 1-Octanol | 96 | acs.org |

| 1-Decanol | 92 | acs.org |

| 1-Dodecanol | 94 | acs.org |

| 3-Phenyl-1-propanol | 80 | acs.org |

Employment of Trichloromethanesulfonyl Chloride in α-Chlorination

The α-chlorination of aldehydes is a fundamental transformation in organic synthesis, yielding valuable building blocks for various applications. acs.org A particularly effective method for this conversion involves the use of trichloromethanesulfonyl chloride (CCl₃SO₂Cl). acs.orgnih.gov This commercially available reagent has proven to be highly efficient for the α-chlorination of a range of aldehydes under very mild reaction conditions. acs.orgnih.govresearchgate.net

Research indicates that this method can outperform more traditional chlorinating agents. acs.orgnih.gov The use of trichloromethanesulfonyl chloride facilitates a cleaner reaction, simplifying the workup and purification of the resulting α-chloroaldehyde and notably minimizing the formation of toxic chlorinated organic waste. acs.orgorganic-chemistry.org

The process is often mediated by a catalyst. Studies have shown that secondary amines, such as pyrrolidine-type catalysts, are effective in promoting the chlorination. acs.org In a typical procedure, the aldehyde is combined with trichloromethanesulfonyl chloride and the amine catalyst in a suitable solvent. The reaction proceeds efficiently, often at room temperature, to yield the desired α-monochlorinated product. acs.org This approach represents a significant advancement, offering a fast and clean method for the synthesis of α-chloroaldehydes like this compound. acs.org

Table 1: General Conditions for α-Chlorination of Aldehydes

| Parameter | Condition | Source(s) |

|---|---|---|

| Chlorinating Agent | Trichloromethanesulfonyl chloride (CCl₃SO₂Cl) | acs.org, nih.gov, organic-chemistry.org |

| Catalyst | Pyrrolidine-type secondary amines | acs.org |

| Reaction Conditions | Mild, often at room temperature | acs.org, nih.gov, acs.org |

| Key Advantages | Efficient, clean reaction, simplified workup, reduced toxic waste | acs.org, organic-chemistry.org |

Preparation of the 3,3-Dimethylbutanal Precursor

The synthesis of this compound is contingent on the availability of its immediate precursor, 3,3-dimethylbutanal. nih.gov This aldehyde is commonly prepared from 3,3-dimethylbutanol through various methods, including catalytic dehydrogenation and multi-step syntheses originating from halogenated butanes. google.comwipo.int

Catalytic Dehydrogenation of 3,3-Dimethylbutanol

A primary industrial route to 3,3-dimethylbutanal is the catalytic dehydrogenation of 3,3-dimethylbutanol. google.comgoogle.com This process involves converting the primary alcohol into the corresponding aldehyde by removing hydrogen in the presence of a catalyst. google.com Both gas-phase and liquid-phase processes have been developed for this transformation. nih.govgoogle.com

In a fixed-bed gas-phase system, 3,3-dimethylbutanol vapor is passed over a heated catalyst. google.com A historical example used a pumice-supported copper chromite catalyst. google.com Liquid-phase processes are also utilized, involving a stirred tank reactor where the alcohol is in direct contact with the dehydrogenation catalyst. google.com These methods provide an effective means of converting the alcohol to the desired aldehyde, 3,3-dimethylbutanal. google.comjustia.com

Table 2: Research Findings on Catalytic Dehydrogenation of 3,3-Dimethylbutanol

| Process Type | Catalyst System | Phase | Source(s) |

|---|---|---|---|

| Catalytic Dehydrogenation | Dehydrogenation Catalyst | Liquid (Stirred Tank) | google.com, nih.gov |

| Catalytic Dehydrogenation | Dehydrogenation Catalyst | Gas (Fixed Bed) | google.com, nih.gov |

Hydrolysis-Based Syntheses from Halogenated Butanes

An alternative pathway to obtain the necessary 3,3-dimethylbutanol intermediate involves the hydrolysis of a 1-halo-3,3-dimethylbutane, such as 1-chloro-3,3-dimethylbutane (B46724) or 1-bromo-3,3-dimethylbutane. google.comwipo.int This hydrolysis step converts the halogenated alkane into the corresponding alcohol, 3,3-dimethylbutanol. nih.gov

One documented method involves the hydrolysis of 1-chloro-3,3-dimethylbutane using potassium carbonate in a closed system, which reportedly produces 3,3-dimethylbutanol in a 65% yield. google.com Once the 3,3-dimethylbutanol is synthesized via this hydrolysis route, it can then be converted to 3,3-dimethylbutanal using the catalytic dehydrogenation methods described in the previous section. nih.govgoogle.com This multi-step approach provides a viable, albeit less direct, route to the aldehyde precursor. wipo.int

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3,3-Dimethylbutanal |

| 3,3-Dimethylbutanol |

| 1-Bromo-3,3-dimethylbutane |

| 1-Chloro-3,3-dimethylbutane |

| Copper chromite |

| Potassium carbonate |

Chemical Reactivity and Transformation Pathways of 2 Chloro 3,3 Dimethylbutanal

Nucleophilic Additions to the Carbonyl Group

The carbonyl group in 2-Chloro-3,3-dimethylbutanal is electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to many of its transformations.

One significant reaction is the lithium aldol (B89426) reaction, where α-chloroaldehydes react with lithium enolates to form β-ketochlorohydrins. thieme-connect.com These reactions often proceed with high diastereoselectivity, providing valuable building blocks for the synthesis of complex natural products. thieme-connect.com The stereochemical outcome of nucleophilic additions to α-chiral aldehydes like this compound can often be predicted using models such as the Cram-chelation model. organicchemistrydata.org

N-Heterocyclic carbenes (NHCs) have also been utilized to catalyze reactions involving α-chloro aldehydes. For instance, NHC-catalyzed Michael additions of α-chloro aldehydes to enones can lead to the formation of α-pyrones through a cascade sequence of Michael addition, lactonization, and elimination. researchgate.net

A direct synthesis of α-chloro aldehydes has been developed using a flow microreactor to manage the highly reactive chloroiodomethyllithium carbenoid. uniba.it This method allows for the chemoselective synthesis of various α-chloro aldehydes. uniba.it

Substitution Reactions at the α-Chiral Center

The chlorine atom at the α-chiral center of this compound is a leaving group, allowing for nucleophilic substitution reactions. The reactivity of this center is influenced by the steric hindrance of the adjacent tert-butyl group and the electronic effects of the aldehyde.

While specific studies on the substitution reactions of this compound are not extensively detailed in the provided results, general principles of nucleophilic substitution at α-halo carbonyl compounds apply. The rate and mechanism (SN1 vs. SN2) of substitution would depend on the nucleophile, solvent, and reaction conditions. For instance, SN2 reactions at a chiral center typically proceed with an inversion of stereochemistry. msu.edu

Chiral aldehyde catalysis has been shown to be effective in the direct asymmetric α-substitution of N-unprotected amino acids with various halides, highlighting the potential for catalytic enantioselective transformations at the α-position of aldehydes. rsc.orgrsc.org

Elimination Reactions for Olefinic Product Formation

Under basic conditions, this compound can undergo elimination reactions to form α,β-unsaturated aldehydes. The regioselectivity of these reactions is governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product. msu.edulibretexts.org

The choice of base can significantly influence the outcome of elimination reactions. Bulky bases, such as potassium tert-butoxide, tend to favor the formation of the less substituted alkene (Hofmann product) due to steric hindrance. msu.edu For example, in the elimination of 2-bromo-2,3-dimethylbutane, a sterically hindered base favors the formation of 2,3-dimethyl-1-butene (B117154) over the more substituted 2,3-dimethyl-2-butene. msu.edu A similar principle would apply to this compound, where a bulky base might favor the formation of 3,3-dimethyl-1-butenal.

Studies on the gas-phase elimination kinetics of related compounds, such as 2-chloro-2,3-dimethylbutane (B1595545), provide insights into the factors influencing these reactions, including electronic effects of alkyl substituents. acs.org

Reductive Transformations of the Aldehyde Moiety

The aldehyde group of this compound can be selectively reduced to an alcohol. The choice of reducing agent and reaction conditions is crucial to control the chemoselectivity and diastereoselectivity of the reduction.

The selective reduction of the aldehyde in the presence of the α-chloro group is a key transformation. A variety of reducing agents can be employed for this purpose. For instance, sodium borohydride (B1222165) (NaBH4) is a common reagent for the reduction of aldehydes to primary alcohols.

A highly chemoselective reducing system using chlorodiphenylsilane with a catalytic amount of indium trichloride (B1173362) has been developed for the direct reduction of alcohols. nih.gov This system demonstrates high selectivity for the hydroxyl group over other reducible functional groups like chloro groups. nih.gov While this system is for the reduction of alcohols to alkanes, it highlights the potential for developing chemoselective reagents.

When the α-carbon is chiral, as in this compound, the reduction of the aldehyde can lead to the formation of diastereomeric α-chloro alcohols. The stereochemical outcome of such reductions can be influenced by the choice of reducing agent and the presence of chiral catalysts or auxiliaries.

Diastereoselective reductions are often guided by steric and electronic factors, as described by models like the Felkin-Anh and Cram models. organicchemistrydata.org For example, the diastereoselective reduction of α-amino ketones can be achieved with high selectivity. thieme-connect.de Asymmetric hydrogenation using chiral catalysts, such as Ru(II)-NHC-diamine complexes, has proven effective for the enantioselective reduction of various ketones and other functional groups. acs.org

Chemoselective Reduction to α-Chloro Alcohols

Rearrangement Processes Influenced by the α-Halogen and Neopentyl Moiety

The structure of this compound, with its neopentyl group adjacent to a reactive center, makes it susceptible to skeletal rearrangements, particularly under conditions that favor carbocation formation. These rearrangements are a classic example of the Wagner-Meerwein rearrangement , a 1,2-shift of an alkyl or hydride group to an adjacent electron-deficient center. wikipedia.orglscollege.ac.innumberanalytics.com

The driving force for a Wagner-Meerwein rearrangement is the formation of a more stable carbocation. wikipedia.orglscollege.ac.innumberanalytics.com In the case of reactions involving this compound, if a carbocation were to form at the carbon bearing the chlorine atom (the α-carbon), it would be a secondary carbocation. However, a 1,2-shift of a methyl group from the adjacent tertiary carbon of the neopentyl group would lead to a more stable tertiary carbocation.

This type of rearrangement is well-documented for neopentyl systems. For instance, the reaction of 3,3-dimethyl-1-butene (B1661986) with HCl yields a significant amount of the rearranged product, 2-chloro-2,3-dimethylbutane, in addition to the expected Markovnikov product. msu.eduopenstax.org This occurs via the rearrangement of the initially formed secondary carbocation to a more stable tertiary carbocation through a methyl shift. msu.eduopenstax.org

For this compound, such a rearrangement could be initiated under acidic conditions. Protonation of the carbonyl oxygen would make the carbonyl carbon more electrophilic. While direct formation of a carbocation at the α-position from the aldehyde is not typical, reactions that proceed through intermediates with carbocationic character could trigger the rearrangement. For example, in the presence of a strong acid, the aldehyde could potentially form a protonated species that facilitates the rearrangement.

The α-chloro substituent plays a dual role. Its electron-withdrawing inductive effect can destabilize an adjacent carbocation, potentially influencing the rate and pathway of rearrangement. However, the chlorine atom can also act as a leaving group under certain conditions, which could also lead to the formation of a carbocationic intermediate prone to rearrangement.

The bulky neopentyl group not only provides the migrating methyl group for the rearrangement but also sterically hinders reactions at the α-carbon, potentially making rearrangement pathways more competitive with other reactions.

A plausible rearrangement pathway for this compound under acidic conditions is depicted below:

Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon.

1,2-Methyl shift: A methyl group from the neopentyl moiety migrates to the adjacent carbon, leading to the formation of a more stable tertiary carbocation.

Trapping of the rearranged carbocation: The carbocation can then be trapped by a nucleophile present in the reaction mixture, leading to a rearranged product.

The table below summarizes the key aspects of this rearrangement process.

| Feature | Description | Influence on this compound | Reference(s) |

| Driving Force | Formation of a more stable carbocation. | Rearrangement of a secondary carbocation intermediate to a more stable tertiary carbocation. | wikipedia.orglscollege.ac.innumberanalytics.com |

| Migrating Group | Typically an alkyl or hydride group. | A methyl group from the neopentyl moiety. | msu.eduopenstax.org |

| Role of α-Halogen | Inductive electron withdrawal and potential leaving group. | Can influence the stability of intermediates and reaction pathways. | |

| Role of Neopentyl Group | Steric bulk and source of migrating group. | Hinders direct substitution and provides the migrating methyl group for rearrangement. |

Stereochemical Aspects in 2 Chloro 3,3 Dimethylbutanal Chemistry

Enantioselectivity in Synthetic Routes

The enantioselective synthesis of α-chloro aldehydes, including 2-chloro-3,3-dimethylbutanal, has been a significant area of research, primarily driven by the utility of these compounds as chiral building blocks. organic-chemistry.orgorganic-chemistry.orgnih.gov Organocatalysis has emerged as a powerful strategy for achieving high enantioselectivity in the α-chlorination of aldehydes. organic-chemistry.orgorganic-chemistry.orgnih.gov

One prominent method involves the use of chiral amine catalysts, such as L-proline amides and (2R,5R)-diphenylpyrrolidine, in conjunction with an electrophilic chlorine source like N-chlorosuccinimide (NCS). organic-chemistry.orgnih.gov These catalysts react with the aldehyde to form a chiral enamine intermediate, which then undergoes enantioselective chlorination. The choice of catalyst and reaction conditions, including the solvent, significantly influences the enantiomeric excess (ee) of the resulting α-chloro aldehyde. For instance, the use of (2R,5R)-diphenylpyrrolidine in dichloroethane (DCE) has been shown to provide high yields and enantioselectivities for a variety of aldehydes. organic-chemistry.org

Another successful approach utilizes imidazolidinone-based organocatalysts, which also operate via an enamine mechanism. organic-chemistry.orgnih.gov These catalysts, in combination with a perchlorinated quinone as the chlorinating agent, have demonstrated high enantioselectivity (up to 92% ee) and conversion rates for the α-chlorination of various aldehydes. organic-chemistry.org The reaction conditions, such as temperature and solvent, are crucial, with acetone (B3395972) at -30°C being identified as optimal in certain systems. organic-chemistry.org

The following table summarizes key findings in the enantioselective synthesis of α-chloro aldehydes, which is applicable to this compound.

| Catalyst | Chlorinating Agent | Solvent | Temperature (°C) | Enantiomeric Excess (ee) (%) | Yield (%) | Reference |

| (2R,5R)-Diphenylpyrrolidine | NCS | Dichloroethane (DCE) | Not specified | Up to 94 | High | organic-chemistry.org |

| Imidazolidinone catalyst | Perchlorinated quinone | Acetone | -30 | 92 | 91 | organic-chemistry.org |

| L-proline amide | NCS | Not specified | Not specified | Up to 95 | Up to 99 | nih.gov |

Diastereoselectivity in Subsequent Transformations

The chiral center in this compound plays a crucial role in directing the stereochemical outcome of subsequent reactions, a phenomenon known as diastereoselectivity. When this chiral aldehyde undergoes reactions that create a new stereocenter, the existing stereocenter can influence the spatial orientation of the incoming groups, leading to the preferential formation of one diastereomer over the other.

For example, in reactions involving nucleophilic addition to the carbonyl group, the bulky tert-butyl group and the chlorine atom can sterically hinder one face of the molecule, guiding the nucleophile to attack from the less hindered face. This substrate-controlled diastereoselectivity is a fundamental concept in asymmetric synthesis.

Research on the chloroallylboration of α-chiral aldehydes has demonstrated that excellent diastereoselectivity can be achieved. acs.org While this compound itself was not the specific substrate, the principles are transferable. The reaction of chiral (Z)-(γ-chloroallyl)diisopinocamphenylboranes with α-chiral aldehydes leads to the formation of chiral syn-vinylchlorohydrins with high diastereoselectivity (≥90% de). acs.org This highlights how a pre-existing stereocenter dictates the formation of a new one.

Preservation of Optical Purity during Derivatization

A critical aspect of utilizing optically active this compound is the ability to convert it into other valuable chiral molecules without losing its enantiomeric purity. Several studies have demonstrated that various transformations can be carried out with complete or near-complete retention of stereochemical integrity. organic-chemistry.orgnih.gov

Standard reduction of α-chloro aldehydes, including by extension this compound, to the corresponding α-chloro alcohols using reagents like sodium borohydride (B1222165) (NaBH₄) proceeds without any significant loss of optical purity. nih.gov These resulting α-chloro alcohols can be further transformed into other important chiral building blocks. For instance, treatment with a base like potassium hydroxide (B78521) (KOH) can lead to the formation of optically active terminal epoxides, again without erosion of the enantiomeric excess.

Furthermore, the oxidation of α-chloro aldehydes to α-chloro carboxylic acids, followed by esterification, has been shown to proceed without racemization. nih.gov These optically active α-chloro esters are valuable intermediates, for example, in the synthesis of non-proteinogenic amino acids, where the enantiomeric excess from the initial chlorination step is maintained throughout the synthetic sequence. nih.gov

Methods for Chiral Purity Determination (Enantiomeric Excess, ee)

Determining the enantiomeric excess (ee) of this compound and its derivatives is essential to quantify the success of an enantioselective synthesis. The primary technique for this is chiral chromatography.

Gas Chromatography (GC) is a widely used method. scispace.com It employs a chiral stationary phase (CSP), often a cyclodextrin (B1172386) derivative like Chrompak CP-Chirasil-Dex CB, which interacts differently with the two enantiomers. scispace.comsigmaaldrich.com This differential interaction leads to different retention times for the (R)- and (S)-enantiomers, allowing for their separation and quantification. For this compound, a specific GC method involves using a Chrompak CP-Chirasil Dex CB-column with an isothermal temperature program of 65 °C for 10 minutes, where the (R)-enantiomer and (S)-enantiomer have distinct retention times. scispace.com

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is another powerful technique, particularly for derivatives of this compound that are less volatile or more polar. rsc.org For instance, the enantiomeric excess of α-chloro alcohols derived from the corresponding aldehydes can be determined by HPLC on a Daicel Chiralpak AS column. scispace.com

The following table outlines a specific method for determining the enantiomeric excess of this compound.

| Analytical Technique | Chiral Stationary Phase | Conditions | Retention Times (min) | Reference |

| Gas Chromatography (GC) | Chrompak CP-Chirasil Dex CB-column | Isothermal at 65 °C for 10 min | (R)-enantiomer: 4.9, (S)-enantiomer: 5.1 | scispace.com |

Assignment of Absolute Configuration

Determining the absolute configuration—whether an enantiomer is (R) or (S)—is crucial for understanding the stereochemical course of a reaction and for the application of the chiral compound. For α-chloro aldehydes and their derivatives, the absolute configuration is often determined by a combination of methods.

One approach is to compare the optical rotation of the synthesized compound with that of a known standard. scispace.com For example, the absolute configuration of 2-chloro-3-methylbutanal (B3191304) was determined by comparing its optical rotation to literature values. scispace.com

A more definitive method is chemical correlation. This involves converting the compound of unknown configuration into a compound whose absolute configuration has been unambiguously established, without affecting the stereocenter . For instance, the absolute configuration of (–)-2-chloro-3,3-dimethylbutanoic acid was assigned as (R) through chemical correlation, gas-liquid chromatography separation of diastereomers, circular dichroism (CD) measurements, and the application of Freudenberg's rules. rsc.org Since the aldehyde can be oxidized to the carboxylic acid without altering the stereocenter, this assignment can be extended to this compound.

X-ray crystallography of a suitable crystalline derivative is the most direct and unambiguous method for determining absolute configuration. scispace.com

Factors Influencing Stereochemical Stability

The stereochemical stability of this compound is a key consideration, as racemization (the conversion of one enantiomer into an equal mixture of both) would negate the efforts of an enantioselective synthesis. The primary pathway for racemization in α-halo aldehydes is through enolization.

The presence of an acidic α-proton allows for the formation of an achiral enol or enolate intermediate under either acidic or basic conditions. Tautomerization back to the aldehyde can then occur with equal probability from either face of the enol, leading to a loss of optical purity.

However, the bulky tert-butyl group in this compound likely provides a degree of steric hindrance that may disfavor the formation of the planar enol intermediate, thus enhancing its stereochemical stability compared to less hindered α-chloro aldehydes. The reaction conditions under which the compound is handled are critical. Exposure to strong acids or bases, or elevated temperatures, could potentially facilitate enolization and lead to racemization. The stability of related compounds, such as α,α-chlorofluoro ketones, has been noted, with one example being stable at room temperature for a month, suggesting that steric hindrance can indeed impart significant stability. scispace.com

Advanced Spectroscopic and Analytical Characterization Approaches for 2 Chloro 3,3 Dimethylbutanal

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic compounds. For 2-Chloro-3,3-dimethylbutanal, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for confirming its molecular structure. scispace.com

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound exhibits distinct signals that correspond to the different types of protons in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).

The aldehydic proton (-CHO) is expected to appear as a doublet in the downfield region of the spectrum, typically around 9.5 ppm, due to coupling with the adjacent methine proton. The methine proton (-CHCl-) will also appear as a doublet, coupled to the aldehydic proton. The most upfield signal is a sharp singlet corresponding to the nine equivalent protons of the tert-butyl group.

Interactive Data Table: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CHO | ~9.51 | Doublet (d) | ~2.4 |

| -CHCl- | ~4.22 | Doublet (d) | ~2.4 |

| -C(CH₃)₃ | ~1.10 | Singlet (s) | N/A |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The carbonyl carbon of the aldehyde group is the most deshielded and appears furthest downfield. The carbon atom bonded to the chlorine atom (-CHCl-) also shows a significant downfield shift. The quaternary carbon and the methyl carbons of the tert-butyl group appear at characteristic upfield positions.

Interactive Data Table: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -CHO | ~195.0 |

| -CHCl- | ~62.8 |

| -C (CH₃)₃ | ~35.0 |

| -C(C H₃)₃ | ~26.5 |

Note: Chemical shifts are relative to a standard and can be influenced by the experimental conditions.

Chiral Gas Chromatography (GC) for Enantiomeric Purity Assessment

Chiral Gas Chromatography (GC) is a powerful technique for separating the enantiomers of volatile compounds like this compound, allowing for the determination of enantiomeric excess (ee). scispace.comnih.gov

Selection of Chiral Stationary Phases

The key to a successful chiral GC separation is the choice of the chiral stationary phase (CSP). For α-chloro aldehydes, derivatized cyclodextrins are commonly employed as CSPs. scispace.comuni-muenchen.de These cyclic oligosaccharides possess a chiral cavity that can interact differently with the two enantiomers, leading to different retention times.

A frequently used CSP for the separation of this compound enantiomers is a Chrompak CP-Chirasil Dex CB-column. scispace.com This phase is based on a derivatized β-cyclodextrin. The selection of the appropriate CSP is critical and often involves screening several different types of chiral columns to achieve optimal separation. uni-muenchen.desigmaaldrich.com

Optimization of Chromatographic Conditions

Once a suitable chiral stationary phase is selected, the chromatographic conditions must be optimized to achieve baseline separation of the enantiomers. Key parameters that are adjusted include:

Temperature Program: An isothermal oven temperature is often used to ensure reproducible retention times. For this compound, an isothermal temperature of 65 °C has been reported to be effective. scispace.com

Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., helium or hydrogen) affects both the efficiency of the separation and the analysis time.

Injection Volume and Split Ratio: These parameters are adjusted to avoid column overloading and ensure sharp, symmetrical peaks.

Under optimized conditions, the two enantiomers of this compound will elute at different times. For example, using a Chrompak CP-Chirasil Dex CB-column at 65 °C, the (R)-enantiomer has a retention time of approximately 4.9 minutes, while the (S)-enantiomer elutes at around 5.1 minutes. scispace.com

X-Ray Crystallography for Absolute Configuration Determination (via suitable derivatives)

While NMR and chiral GC can confirm the structure and enantiomeric purity, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. However, obtaining single crystals of a liquid aldehyde like this compound can be challenging. Therefore, it is often converted into a suitable crystalline derivative. rsc.org

A common strategy involves the reduction of the aldehyde to the corresponding alcohol, 2-chloro-3,3-dimethylbutan-1-ol, followed by reaction with a chiral carboxylic acid to form a diastereomeric ester. Alternatively, the aldehyde can be oxidized to the corresponding carboxylic acid, 2-chloro-3,3-dimethylbutanoic acid, which may be more amenable to crystallization. rsc.org

Once a suitable single crystal of a derivative is obtained, X-ray diffraction analysis can provide the three-dimensional arrangement of atoms in the crystal lattice. This information allows for the unambiguous assignment of the (R) or (S) configuration at the chiral center. rsc.org The absolute configuration of (-)-2-chloro-3,3-dimethylbutanoic acid has been determined to be R. rsc.org This information can then be correlated back to the original aldehyde.

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, HRMS provides an exact mass measurement, allowing for the unambiguous determination of its molecular formula, C₆H₁₁ClO. nih.govchemspider.com The calculated monoisotopic mass of this compound is 134.049843 Da. nih.govchemspider.com

Electron ionization (EI) is a common technique used in mass spectrometry where high-energy electrons bombard a molecule, causing it to ionize and break apart into characteristic fragment ions. libretexts.org The resulting mass spectrum is a fingerprint of the molecule's structure. A key feature in the mass spectrum of any chlorine-containing compound is the presence of two major isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. libretexts.org This results in pairs of peaks (an M+ peak and an M+2 peak) for the molecular ion and any chlorine-containing fragments, separated by two mass-to-charge (m/z) units, with the M+2 peak having about one-third the intensity of the M+ peak. libretexts.orgdocbrown.info

The fragmentation of this compound is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments. docbrown.info Cleavage of the carbon-chlorine bond is a likely event, as is fragmentation adjacent to the carbonyl group and the bulky tert-butyl group. libretexts.org

Table 1: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Formula | Predicted m/z | Notes |

|---|---|---|---|

| [M]⁺ | [C₆H₁₁ClO]⁺ | 134/136 | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |

| [M-Cl]⁺ | [C₆H₁₁O]⁺ | 99 | Loss of a chlorine radical. |

| [M-CHO]⁺ | [C₅H₁₀Cl]⁺ | 105/107 | Loss of the formyl radical. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes. scielo.br While IR spectroscopy measures the absorption of light due to changes in the dipole moment during a vibration, Raman spectroscopy measures the inelastic scattering of light resulting from changes in polarizability. acs.org For a molecule like this compound, the two techniques offer complementary information for a complete vibrational assignment.

The key functional groups—aldehyde, carbon-chlorine bond, and tert-butyl group—have distinct vibrational frequencies.

Aldehyde Group: This group is characterized by a strong C=O stretching band in the IR spectrum, typically appearing around 1740-1720 cm⁻¹. The aldehyde C-H bond exhibits two characteristic stretching bands, one near 2820 cm⁻¹ and another near 2720 cm⁻¹.

Carbon-Chlorine Bond: The C-Cl stretch gives rise to a strong band in the fingerprint region of the IR spectrum, generally between 850 and 550 cm⁻¹. chegg.com For similar chloroalkanes, this peak is prominent. chegg.com

Alkyl Groups: The tert-butyl group will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations (scissoring and rocking) in the 1470-1365 cm⁻¹ region.

Table 2: Predicted Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| C-H Stretch | Aldehyde (-CHO) | ~2820 and ~2720 | IR |

| C=O Stretch | Aldehyde (C=O) | ~1730 | IR (Strong), Raman (Weak) |

| C-H Stretch | Alkyl (tert-butyl) | ~2960-2870 | IR, Raman |

| C-H Bend | Alkyl (tert-butyl) | ~1470-1365 | IR, Raman |

Polarimetry for Optical Rotation Measurements

The carbon atom at position 2 of this compound is bonded to four different groups (a hydrogen atom, a chlorine atom, a formyl group, and a tert-butyl group), making it a chiral center. Molecules with a chiral center can exist as a pair of non-superimposable mirror images called enantiomers.

Polarimetry is an analytical technique used to measure the angle by which a chiral compound rotates the plane of polarized light. prutor.aidoubtnut.com This property is known as optical activity. prutor.ai If a compound rotates the light to the right (clockwise), it is termed dextrorotatory (+), while a compound that rotates light to the left (counter-clockwise) is levorotatory (-). prutor.ai

Research has confirmed the chiral nature of this compound through enantioselective synthesis and analysis. A study utilizing organocatalytic α-chlorination of the corresponding aldehyde successfully produced chiral this compound. The enantiomeric excess (ee) of the product was determined, and the enantiomers were characterized using gas chromatography on a chiral column. scispace.com The optical rotation of the synthesized compound was measured using a polarimeter, confirming its optical activity. scispace.com

Table 3: Enantiomeric Characterization of this compound

| Analytical Technique | Parameter | Findings | Reference |

|---|---|---|---|

| Gas Chromatography | Column | Chrompak CP-Chirasil Dex CB | scispace.com |

| Retention Time (R-enantiomer) | 4.9 min | scispace.com | |

| Retention Time (S-enantiomer) | 5.1 min | scispace.com | |

| Polarimetry | Instrument | Perkin-Elmer 241 Polarimeter | scispace.com |

Computational Chemical Investigations of 2 Chloro 3,3 Dimethylbutanal

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of 2-chloro-3,3-dimethylbutanal. DFT methods calculate the electron density of a molecule to determine its energy and other properties. imperial.ac.uk While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles can be applied to understand its characteristics.

A key aspect of the electronic structure is the distribution of charge within the molecule. The presence of the electronegative chlorine and oxygen atoms leads to a polarized molecule. DFT calculations can quantify the partial charges on each atom, identifying electrophilic and nucleophilic sites. The carbon atom of the carbonyl group is expected to be highly electrophilic, while the oxygen atom and the chlorine atom are nucleophilic. The chlorine atom, being a halogen, can also participate in halogen bonding interactions.

The reactivity of this compound can be predicted by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For aldehydes, the HOMO is often located on the oxygen atom, while the LUMO is centered on the carbonyl carbon. The presence of the chlorine atom at the α-position influences the energy and distribution of these orbitals, affecting the molecule's reactivity in, for example, nucleophilic addition reactions at the carbonyl group or substitution reactions at the α-carbon.

A study on the photochemistry of 3,3-dimethylbutanal employed DFT to investigate its decomposition pathways. researchgate.net Similar computational approaches could be used for this compound to explore its photochemical behavior, considering the influence of the chloro-substituent on the electronic transitions and potential energy surfaces of the excited states.

Table 1: Predicted Electronic Properties of this compound from Conceptual DFT

| Property | Predicted Characteristic |

| Electrophilic Sites | Carbonyl carbon, α-carbon |

| Nucleophilic Sites | Carbonyl oxygen, Chlorine atom |

| HOMO Localization | Likely on the carbonyl oxygen and chlorine lone pairs |

| LUMO Localization | Primarily on the π* orbital of the carbonyl group |

| Reactivity | Susceptible to nucleophilic attack at the carbonyl carbon and potential for enolate formation |

Conformational Analysis and Energy Landscape Mapping

This compound possesses rotational freedom around its single bonds, leading to various possible conformations. Conformational analysis aims to identify the stable conformers and map the potential energy landscape of the molecule. This is crucial as the reactivity and spectroscopic properties of the molecule can be influenced by its preferred conformation.

Molecular mechanics and quantum chemical methods are typically employed for conformational analysis. tandfonline.comtandfonline.com For this compound, the key dihedral angles to consider are those around the C(2)-C(3) bond and the C(1)-C(2) bond. The bulky tert-butyl group imposes significant steric constraints, which will heavily influence the relative energies of the conformers.

Studies on similar monochloroalkanes, such as 2-chloro-2,3-dimethylbutane (B1595545), have utilized vibrational spectroscopy and molecular mechanics to determine the stable conformers in different phases. tandfonline.com A similar approach for this compound would involve a systematic search of the conformational space by rotating the relevant dihedral angles and calculating the energy of each resulting structure. The results would reveal the global minimum energy conformation and the energy barriers for interconversion between different conformers. The relative populations of the conformers at a given temperature can then be estimated using the Boltzmann distribution.

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Influence on Stability |

| O=C(1)-C(2)-Cl | Rotation of the chloromethyl group relative to the carbonyl group | Influenced by electrostatic interactions and steric hindrance |

| C(1)-C(2)-C(3)-C(CH₃)₃ | Rotation of the tert-butyl group relative to the chloro-aldehyde moiety | Dominated by steric repulsion from the bulky tert-butyl group |

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying intermediates and calculating the structures and energies of transition states. For this compound, several reaction types are of interest, including nucleophilic additions to the carbonyl group and reactions involving the α-chloro substituent.

Another important aspect is the potential for rearrangement reactions. For instance, the addition of HCl to 3,3-dimethyl-1-butene (B1661986) leads to the formation of 2-chloro-2,3-dimethylbutane through a carbocation rearrangement. msu.eduvedantu.com While this is a different reaction, it highlights the possibility of rearrangements in related systems. Computational studies could investigate whether similar rearrangements are feasible for this compound under certain conditions, for example, during enolate formation or in the presence of Lewis acids.

The mechanism of α-chlorination of aldehydes to produce compounds like this compound has been a subject of study. scispace.com Computational modeling can provide insights into the transition state of the chlorination step, helping to explain the stereoselectivity observed in asymmetric variants of this reaction.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations can predict various spectroscopic parameters, such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). These predictions can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra.

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. scispace.com The accuracy of these predictions can be improved by considering solvent effects and by averaging the results over the populated conformers. Comparing the calculated shifts with experimental data can help in the assignment of the signals and in confirming the structure of the molecule.

Vibrational frequencies can also be calculated and compared with experimental IR and Raman spectra. This comparison can aid in the assignment of the vibrational modes and can provide information about the conformational state of the molecule in different phases. tandfonline.com

While there is limited specific experimental spectroscopic data for this compound in the public domain, the methodology for prediction and comparison is well-established.

Table 3: Predicted vs. Experimental Spectroscopic Data (Hypothetical Example)

| Spectroscopic Technique | Predicted Value (Computational) | Experimental Value |

| ¹H NMR (δ, ppm) | ||

| -CHO | 9.5 - 9.7 | |

| -CHCl- | 4.2 - 4.5 | |

| -C(CH₃)₃ | 1.0 - 1.2 | |

| ¹³C NMR (δ, ppm) | ||

| C=O | 195 - 200 | |

| CHCl | 60 - 65 | |

| C(CH₃)₃ | 35 - 40 | |

| IR (cm⁻¹) | ||

| C=O stretch | 1720 - 1740 | |

| C-Cl stretch | 650 - 750 |

Note: The predicted values are typical ranges for similar compounds and would need to be specifically calculated for this compound.

Studies on Chirality and Stereochemical Preferences

This compound is a chiral molecule due to the presence of a stereocenter at the α-carbon (C2). libretexts.org This means it can exist as two enantiomers, (R)-2-chloro-3,3-dimethylbutanal and (S)-2-chloro-3,3-dimethylbutanal.

Computational methods can be used to study the properties of these enantiomers. While the enantiomers have identical energies and spectroscopic properties in an achiral environment, they can be distinguished by their interaction with other chiral molecules or with polarized light (optical rotation). The specific rotation of each enantiomer can be calculated using quantum chemical methods, which can be a valuable tool for determining the absolute configuration of an experimentally isolated sample.

Furthermore, computational studies can help to understand the stereochemical outcome of reactions that produce this compound. For example, in the organocatalytic asymmetric α-chlorination of 3,3-dimethylbutanal, the enantiomeric excess (ee) of the product can be rationalized by modeling the transition states for the formation of the (R) and (S) enantiomers. scispace.com The difference in the activation energies of these diastereomeric transition states determines the enantioselectivity of the reaction. The enantiomers of this compound have been separated and characterized using gas chromatography on a chiral stationary phase. scispace.com

Table 4: Chirality of this compound

| Property | Description |

| Chiral Center | C2 (the α-carbon) |

| Enantiomers | (R)-2-chloro-3,3-dimethylbutanal and (S)-2-chloro-3,3-dimethylbutanal |

| Distinguishing Property | Optical rotation |

| Separation | Gas chromatography on a chiral column |

Synthetic Utility and Applications of 2 Chloro 3,3 Dimethylbutanal As a Building Block

Precursor to Chiral α-Chloro Alcohols

The conversion of 2-chloro-3,3-dimethylbutanal into chiral α-chloro alcohols represents a significant synthetic application. These chiral alcohols are important intermediates in the synthesis of various biologically active compounds and complex natural products. The primary method to achieve this transformation is through the asymmetric reduction of the aldehyde functionality.

Organocatalytic methods have proven highly effective for the initial enantioselective α-chlorination of aldehydes, which can then be reduced to the corresponding chiral α-chloro alcohols. scispace.com For instance, the reduction of this compound can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄). scispace.com The resulting product, (R)- or (S)-2-chloro-3,3-dimethylbutan-1-ol, possesses a defined stereochemistry that is crucial for subsequent stereoselective reactions. The enantiomeric excess (ee) of the product is determined by gas chromatography on a chiral column. scispace.com

The synthesis of these chiral alcohols is a key step, as they can be used to produce other valuable chiral molecules. orgsyn.org For example, the reduction of chiral 2-chloroalkanoic acids, which can be derived from the corresponding aldehydes, with reagents like lithium aluminum hydride (LiAlH₄) yields chiral alcohols of high enantiomeric purity. orgsyn.org

Table 1: Asymmetric Synthesis of Chiral 2-Chloro-3,3-dimethylbutan-1-ol

| Precursor | Reaction | Product | Key Features |

|---|---|---|---|

| 3,3-Dimethylbutanal | Organocatalytic α-chlorination | (R)- or (S)-2-Chloro-3,3-dimethylbutanal | High enantioselectivity (up to 99% ee). scispace.com |

Intermediacy in the Synthesis of Epoxides

This compound is a key intermediate in the synthesis of epoxides, particularly vinyl epoxides and trans-epoxides. thieme-connect.comacs.org These epoxides are highly useful synthetic intermediates due to the ring strain that makes them susceptible to ring-opening reactions with a variety of nucleophiles. chemistrysteps.com

The general strategy involves the nucleophilic addition of an organometallic reagent, such as an organolithium or Grignard reagent, to the carbonyl group of the α-chloro aldehyde. thieme-connect.com This addition reaction proceeds with good to excellent diastereoselectivity, forming a chlorohydrin intermediate. thieme-connect.com Subsequent treatment of the chlorohydrin with a base promotes intramolecular cyclization via nucleophilic substitution, where the alkoxide displaces the chloride ion to form the epoxide ring. acs.org

This methodology has been applied to the synthesis of a wide array of substituted epoxides and has been instrumental in the concise synthesis of natural products like insect sex pheromones. thieme-connect.com The ability to control the stereochemistry at the α-carbon of the aldehyde allows for the stereocontrolled synthesis of the resulting epoxides. nih.govnih.gov

Role in the Preparation of Nonproteinogenic Amino Acids

This compound serves as a valuable starting material for the synthesis of nonproteinogenic amino acids, which are amino acids not found in the genetic code. These unusual amino acids are of great interest for their use in creating peptides with enhanced stability and novel biological activities. jmb.or.kr A prime example is L-tert-leucine, an amino acid with a sterically demanding tert-butyl side chain that is used as a building block for pharmaceuticals and as a template in asymmetric synthesis. jmb.or.krsigmaaldrich.com

The synthesis of L-tert-leucine can be envisioned starting from this compound. A plausible synthetic route involves the following steps:

Oxidation: The aldehyde group of this compound is first oxidized to a carboxylic acid, yielding 2-chloro-3,3-dimethylbutanoic acid. nih.gov

Amination: The resulting α-chloro acid can then undergo nucleophilic substitution with an amine source, such as ammonia (B1221849) or a protected amine, to introduce the amino group. This reaction often proceeds with inversion of configuration at the chiral center.

Resolution/Asymmetric Synthesis: To obtain the enantiomerically pure L-tert-leucine, either a resolution of the racemic amino acid is performed, or an asymmetric synthesis strategy is employed from the outset. chemicalbook.com

Enzymatic methods, such as the use of aminotransferases or dehydrogenases, have become a preferred route for producing L-tert-leucine due to high optical purity and environmentally friendly conditions. jmb.or.krchemicalbook.com For example, branched-chain aminotransferase (BCAT) can be used for the asymmetric synthesis of L-tert-leucine from trimethylpyruvate, a keto acid that can be conceptually derived from this compound. jmb.or.kr

Construction of Complex Organic Architectures through Carbon-Carbon Bond Formation

The aldehyde functionality of this compound makes it an excellent substrate for various carbon-carbon bond-forming reactions, which are fundamental to the construction of complex organic molecules. organic-chemistry.org

Grignard and Organolithium Reactions: One of the most common applications is the reaction with Grignard reagents (R-MgX) or organolithium reagents (R-Li). libretexts.org These powerful nucleophiles attack the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a new carbon-carbon bond and a secondary alcohol upon acidic workup. chemistrysteps.comlibretexts.org The steric hindrance from the adjacent tert-butyl group can influence the stereochemical outcome of the addition.

Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. organic-chemistry.org In this reaction, a phosphorus ylide (a Wittig reagent) reacts with this compound to replace the carbonyl oxygen with a carbon-carbon double bond. This allows for the extension of the carbon chain and the introduction of unsaturation, which can be further functionalized.

These reactions demonstrate the utility of this compound in building more elaborate carbon skeletons, which is a cornerstone of modern organic synthesis.

Table 2: Carbon-Carbon Bond Formation Reactions

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Grignard Reaction | R-MgX | Secondary Alcohol |

| Organolithium Reaction | R-Li | Secondary Alcohol |

Derivatization for Introduction of Diverse Functionalities

The presence of two distinct reactive sites—the aldehyde group and the carbon-chlorine bond—allows for the derivatization of this compound to introduce a wide range of functional groups. nih.gov

Reactions at the Aldehyde Group:

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 2-chloro-3,3-dimethylbutanoic acid, using various oxidizing agents. nih.gov This acid can then be converted into esters, amides, and other acid derivatives.

Reduction: As discussed in section 7.1, reduction of the aldehyde yields the primary alcohol, 2-chloro-3,3-dimethylbutan-1-ol. scispace.com

Reductive Amination: The aldehyde can react with an amine in the presence of a reducing agent to form a new carbon-nitrogen bond, yielding a substituted amine.

Reactions at the Carbon-Chlorine Bond:

Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles (e.g., azides, cyanides, alkoxides, thiolates) to introduce new functional groups at the α-position. These reactions are fundamental for creating diverse molecular structures.

This dual reactivity makes this compound a flexible precursor for a multitude of more complex and functionally diverse molecules. nih.gov

Design and Synthesis of Advanced Materials Precursors

The unique structural features of this compound and its derivatives make them potential precursors for the design and synthesis of advanced materials. While direct applications are still emerging, the functionalities present in the molecule offer several possibilities.

For instance, chlorinated monomers are used in polymer synthesis. The controlled polymerization of monomers like 2-chloro-1,3-butadiene (chloroprene) using techniques such as RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization highlights the importance of chloro-functionalized building blocks in creating polymers with specific properties. rsc.org Similarly, derivatives of this compound could potentially be developed into monomers for polymerization reactions, with the bulky tert-butyl group influencing the physical properties (e.g., thermal stability, solubility) of the resulting polymer.

Furthermore, the ability to introduce various functionalities through derivatization (as described in 7.5) allows for the synthesis of custom-designed molecules that can act as ligands for metal catalysts, building blocks for coordination polymers, or precursors for functional organic materials. sigmaaldrich.com For example, L-tert-leucine, derived from this aldehyde, is used to create chiral ligands for asymmetric catalysis. sigmaaldrich.com

Q & A

Q. What synthetic routes are commonly employed for preparing 2-Chloro-3,3-dimethylbutanal, and what are their limitations?

The synthesis of this compound can be inferred from analogous aldehyde chlorination strategies. For instance, hydrochlorination of 3,3-dimethylbutanal (a structural analog lacking the chloro group, as described in ) using reagents like HCl in the presence of Lewis acids (e.g., AlCl₃) may introduce the chloro substituent at the 2-position . However, regioselectivity challenges may arise due to competing reactions at alternative positions. Purity assessment via gas chromatography (GC) with non-polar columns (e.g., OV-1) is recommended, as demonstrated for similar aldehydes .

Q. How can researchers confirm the structural identity and purity of this compound?

Key methods include:

- Gas Chromatography-Mass Spectrometry (GC-MS): Compare retention indices and fragmentation patterns to those of 3,3-dimethylbutanal (retention index: 689 on OV-1 column) .

- Nuclear Magnetic Resonance (NMR): The chloro group’s deshielding effect on adjacent carbons and protons should be observable in ¹³C and ¹H NMR spectra, analogous to shifts seen in chlorinated cyclopropane derivatives .

- Elemental Analysis: Verify %C, %H, and %Cl against theoretical values (e.g., C₆H₁₁ClO: C 54.34%, H 8.37%, Cl 26.77%).

Advanced Research Questions

Q. What mechanistic insights govern the stereochemical outcomes of this compound synthesis?

The chloro group’s introduction likely follows an electrophilic addition mechanism. For example, in hydrochlorination of alkenes (e.g., 3,3-dimethyl-1-pentene), stereoelectronic factors favor the formation of the more stable carbocation intermediate, similar to the major product observed in 2-chloro-2-methylbutane synthesis . Steric hindrance from the 3,3-dimethyl groups may further influence regioselectivity, necessitating computational modeling (e.g., DFT) to optimize reaction pathways.

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Conflicting data (e.g., unexpected NMR peaks or GC retention times) may arise from impurities or isomerization. Strategies include:

- Multi-Dimensional NMR: Use HSQC and HMBC to assign ambiguous signals, as applied in cyclopropane carboxamide studies .

- Crystallography: Single-crystal X-ray diffraction can unambiguously confirm molecular geometry, as demonstrated for structurally complex chloro-trifluoropropenyl compounds .

- Reaction Monitoring: Track intermediates via in situ FTIR or LC-MS to identify side products, a method used in multi-step syntheses of chlorinated acetamides .

Q. What are the challenges in quantifying environmental or metabolic degradation products of this compound?

Chlorinated aldehydes often undergo hydrolysis or oxidation. Researchers should:

- Simulate Degradation Pathways: Use accelerated stability testing under varying pH and temperature conditions, referencing protocols for chlorophenols .

- Analytical Method Validation: Employ high-resolution LC-MS/MS to detect trace degradation products, as applied in pesticide metabolite studies .

- Environmental Modeling: Apply predictive toxicology tools (e.g., EPA DSSTox) to assess bioaccumulation potential, leveraging databases for structurally related compounds .

Data Contradiction Analysis

Q. How should discrepancies between theoretical and experimental yields be addressed in synthesis?

Low yields (e.g., <20% in multi-step reactions ) may stem from:

- Side Reactions: Competing elimination or rearrangement pathways. Mitigate via temperature control or catalyst optimization.

- Purity of Reagents: Use >97.0% pure starting materials, as emphasized in reagent catalogs .

- Workup Efficiency: Optimize extraction or crystallization steps using polarity-matched solvents.

Methodological Recommendations

- Synthetic Design: Prioritize regioselective chlorination methods (e.g., directed electrophilic substitution) over non-selective routes.

- Analytical Rigor: Cross-validate results with orthogonal techniques (GC, NMR, X-ray) to address ambiguities.

- Data Interpretation: Leverage computational tools (e.g., ChemSpider , PubChem ) for structural comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.